Ethyl 4-(2-bromoacetyl)benzoate
Overview
Description
Synthesis Analysis
Ethyl 4-(2-bromoacetyl)benzoate can be synthesized through various chemical reactions involving acylation, Michael addition, and Knoevenagel condensation. For instance, acylation of ethyl 4-bromo-3-hydroxybutanoate with benzoyl chloride leads to derivatives including ethyl 3-benzoyloxy-4-bromobutanoate, which is a related compound showcasing the versatility of bromoacetyl derivatives in synthesis (Kato & Kimura, 1977). Another method involves the stereoselective synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate, demonstrating the compound's utility in synthesizing complex molecules (Zhai et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single-crystal X-ray crystallography. For example, ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined to crystallize in the triclinic crystal system, indicating the importance of molecular structure analysis in understanding compound properties (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Properties
Ethyl 4-(2-bromoacetyl)benzoate undergoes various chemical reactions, including Michael addition and Knoevenagel condensation, highlighting its reactivity and versatility in organic synthesis. The compound's ability to participate in bromine atom-transfer radical addition in aqueous media demonstrates its unique chemical properties and the influence of solvent on reaction efficiency (Yorimitsu et al., 2001).
Scientific Research Applications
Anti-Juvenile Hormone Agents : A derivative, Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, has been identified as a novel anti-juvenile hormone agent. It induces precocious metamorphosis in silkworm larvae and causes black pigmentation of the larval cuticle (Ishiguro et al., 2003).
Liquid Crystal Display (LCD) Applications : Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates exhibit liquid crystalline properties, suggesting their potential use in LCDs, temperature sensing devices, and green emitters in OLEDs (Mehmood et al., 2018).
Pharmaceutical Applications : Ethyl 4-bromo-3-hydroxybutanoate can be converted into various acyl derivatives, with ethyl 4-anilinocrotonate being a promising product for pharmaceutical uses (Kato & Kimura, 1977).
Radical Bromination Reaction : A study on the radical bromination reaction of ethylenecarbonate demonstrates potential applications in organic synthesis (Moon, 1983).
Liquid-Crystalline Properties : Alkyl 4-[2-(perfluorooctyl)ethoxy]benzoates, related derivatives, show liquid-crystalline properties, indicating potential applications in materials science (Okamoto et al., 1997).
Synthesis of Proteinase Inhibitors : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a derivative, has been synthesized for potential use as a proteinase inhibitor (Angelastro et al., 1992).
Stille Reaction in Organic Synthesis : Ethyl (trialkylstannyl) diazoacetates show high reactivity in the Stille reaction, which is significant for producing various organic compounds (Padwa et al., 1997).
properties
IUPAC Name |
ethyl 4-(2-bromoacetyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)9-5-3-8(4-6-9)10(13)7-12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIVTAOFQJBIGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474891 | |
Record name | Ethyl 4-(2-bromoacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-bromoacetyl)benzoate | |
CAS RN |
81590-55-8 | |
Record name | Ethyl 4-(2-bromoacetyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30474891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-(2-bromoacetyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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